1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine
Overview
Description
1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine is a synthetic compound with the chemical formula C10H9F3N2O and a molecular weight of 230.19 g/mol . This compound is characterized by the presence of a trifluorobenzoyl group attached to an azetidin-3-amine moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with azetidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organic synthesis and purification would apply to its large-scale production.
Chemical Reactions Analysis
1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects, including its interactions with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The trifluorobenzoyl group may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The azetidin-3-amine moiety may also play a role in the compound’s biological effects by interacting with nucleophilic sites in proteins or other biomolecules .
Comparison with Similar Compounds
1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine can be compared with other similar compounds, such as:
1-(2,3,4-Trifluorobenzoyl)azetidin-2-amine: This compound has a similar structure but differs in the position of the amine group on the azetidine ring.
1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine: This compound features a pyrrolidine ring instead of an azetidine ring, which may result in different chemical and biological properties.
1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol:
The uniqueness of this compound lies in its specific combination of the trifluorobenzoyl and azetidin-3-amine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-7-2-1-6(8(12)9(7)13)10(16)15-3-5(14)4-15/h1-2,5H,3-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIMMUSKGLARNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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